3-Chloropyridine 1-oxide

Description

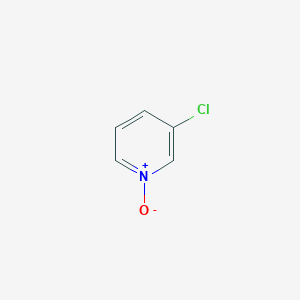

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO/c6-5-2-1-3-7(8)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXUNCTUUDERGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171713 | |

| Record name | Pyridine, 3-chloro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1851-22-5 | |

| Record name | Pyridine, 3-chloro-, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001851225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-chloro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloropyridine N-Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 3-Chloropyridine 1-oxide

An In-depth Technical Guide to the Chemical Properties of 3-Chloropyridine 1-oxide

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic use of heterocyclic intermediates is paramount. This compound (3-CPN-O) emerges as a pivotal building block, offering a unique combination of reactivity and structural features that unlock synthetic pathways to complex molecular targets.[1] Its value lies not just in the functionalities it possesses—a pyridine ring, a chloro substituent, and an N-oxide group—but in the intricate interplay between them.

This guide provides an in-depth exploration of the core chemical properties of this compound. We will move beyond a simple recitation of data to explain the causality behind its reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. Understanding the principles outlined herein is critical to leveraging this versatile reagent for efficient and innovative molecular design.[1]

Core Identifiers:

-

Chemical Name: this compound[2]

-

Synonyms: 3-Chloropyridine N-oxide, 3-chloro-1-oxidopyridin-1-ium[3]

Part 1: Physicochemical and Spectroscopic Profile

A compound's physical properties dictate its handling, storage, and application in experimental setups. This compound is typically a white to yellow crystalline powder. Its key physicochemical data are summarized below, providing a foundational understanding for its laboratory use.

Key Physicochemical Properties

The following table consolidates the experimentally determined and predicted properties of 3-CPN-O, offering a quick reference for laboratory work.

| Property | Value | Source(s) |

| Appearance | White to Yellow to Orange powder to crystal | |

| Melting Point | 56.0 to 60.0 °C | |

| Boiling Point | 310 °C at 760 mmHg (Predicted) | [2][3] |

| Density | 1.27 g/cm³ (Predicted) | [2][8] |

| Solubility | Soluble in Methanol | [2] |

| Flash Point | 141.3 °C | [2][3][8] |

| pKa | 0.01 ± 0.10 (Predicted) | [2][3] |

| LogP | 1.76850 | [2] |

Spectroscopic Signature

Structural confirmation is the bedrock of synthetic chemistry. The identity and purity of 3-CPN-O are reliably established through standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectra are available for this compound and serve as definitive tools for structural elucidation and purity assessment.[6] The spectra reflect the asymmetric nature of the molecule.

-

Mass Spectrometry (MS): GC-MS analysis shows a molecular ion peak corresponding to its exact mass of approximately 128.998 g/mol , confirming its elemental composition.[2][7]

-

Infrared (IR) Spectroscopy: The IR spectrum provides information on the functional groups present. Key absorptions will correspond to the C-Cl stretch, aromatic C-H stretches, and the characteristic N-O stretch of the N-oxide moiety.

Part 2: Synthesis and Methodologies

The most common and direct route to this compound is the oxidation of its parent heterocycle, 3-Chloropyridine.[3][9] This transformation is a cornerstone reaction, as the introduction of the N-oxide group fundamentally alters the electronic properties and subsequent reactivity of the pyridine ring.

The Oxidation Pathway: Activating the Ring

The logic behind this synthesis is strategic: the N-oxidation process converts the electron-deficient pyridine ring into a system that is significantly more reactive towards certain classes of reagents.[10] The lone pair of electrons on the N-oxide's oxygen atom can be donated back into the ring via resonance, enriching the electron density at the ortho (C2, C6) and para (C4) positions.

Field-Proven Experimental Protocol: Oxidation with m-CPBA

This protocol describes a reliable, lab-scale synthesis. The choice of meta-chloroperoxybenzoic acid (m-CPBA) is deliberate; it is a commercially available, relatively safe, and highly effective oxidizing agent for N-oxidation of pyridines.

Materials:

-

3-Chloropyridine (1 equivalent)

-

m-CPBA (approx. 77% purity, 1.2 equivalents)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 3-Chloropyridine in DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

-

Addition of Oxidant: Add m-CPBA portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C. Causality: Slow addition is crucial to control the exothermic reaction and prevent potential side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, cool the mixture back to 0 °C. Cautiously add saturated Na₂S₂O₃ solution to quench excess peroxide, followed by saturated NaHCO₃ solution to neutralize the meta-chlorobenzoic acid byproduct. Stir for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by column chromatography on silica gel to yield pure this compound.

Part 3: Chemical Reactivity and Mechanistic Rationale

The presence of the N-oxide group is the single most important factor governing the reactivity of 3-CPN-O. It transforms the pyridine ring's electronic character, making it a fascinating substrate for both electrophilic and nucleophilic substitution reactions—a duality not seen in the parent 3-chloropyridine.[10]

Electrophilic Aromatic Substitution (EAS): A Paradigm Shift

Pyridine itself is notoriously unreactive towards EAS due to the electron-withdrawing nature of the nitrogen atom and its protonation under acidic reaction conditions.[11][12] What little reaction occurs is directed to the 3-position.

The N-oxide changes everything. By donating electron density through resonance, it strongly activates the C4 (para) and C2 (ortho) positions, making them the new targets for electrophiles.[10]

The N-oxide oxygen bears the positive charge, a highly stabilizing contribution.

>]; }

Intermediate -> Resonance [style=dashed, arrowhead=none, color="#EA4335"]; } dot Caption: The N-oxide group stabilizes the intermediate in EAS at the C4 position.

This activation provides a powerful synthetic tool. For example, nitration of 3-CPN-O with fuming nitric and sulfuric acid yields 4-nitro-3-chloropyridine 1-oxide.[10] The N-oxide group can later be removed via deoxygenation (e.g., with PCl₃), providing access to 4-substituted-3-chloropyridines that are otherwise difficult to prepare.[10]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it inherently susceptible to nucleophilic attack, especially at the C2 and C4 positions where the negative charge of the Meisenheimer intermediate can be stabilized by the nitrogen atom.[13][14]

In 3-CPN-O, the chloro group is at the 3-position, which is less activated towards SNAr compared to the 2- or 4-positions.[13] Direct displacement of the 3-chloro substituent by a nucleophile is therefore challenging. However, the N-oxide functionality still plays a crucial role by influencing the overall electron density of the ring and activating the C2 and C4 positions to attack.[10][15] This allows for sequential functionalization, where a nucleophile might first be introduced at an activated position (if a leaving group were present there), or the ring could be metalated at C2 before reaction with an electrophile.

The primary utility in the context of the 3-chloro substituent is often indirect: the N-oxide is used to direct an electrophile to C4, and then the resulting 3-chloro-4-substituted pyridine N-oxide can undergo further transformations, or be deoxygenated to the desired pyridine.

Part 4: Applications in Drug Discovery

This compound is not merely an academic curiosity; it is a commercially relevant intermediate in the synthesis of bioactive molecules.[5] The 3-chloropyridine scaffold is present in numerous pharmaceutical agents. The ability of the N-oxide to facilitate the introduction of additional substituents onto this core ring structure is a key reason for its use.

By enabling regioselective functionalization at the C4 position, chemists can rapidly generate libraries of analogues for structure-activity relationship (SAR) studies. This process is fundamental to optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties.[1]

Part 5: Safety and Handling

As a responsible scientist, proper handling of all chemical reagents is non-negotiable. This compound is an irritant and requires careful handling to avoid exposure.

| Hazard Information | Precautionary Measures |

| GHS Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. |

| Handling | Do not breathe vapor or mist. Wash thoroughly after handling. Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[16][17][18] |

| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection.[16] |

| Storage | Store in a cool, dry, well-ventilated place away from incompatible materials (e.g., strong oxidizing agents). Keep container tightly closed. Storage in a refrigerator is recommended.[2][3][16][17] |

References

- This compound. LookChem. [Link]

- 3-CHLOROPYRIDINE N-OXIDE. ChemBK. [Link]

- Chloropyridine: Common isomorphs, synthesis, reactions and applic

- 3-Bromo-4-chloropyridine 1-oxide (99839-30-2) Manufacturers Hyderabad. Srini Chem. [Link]

- Material Safety Data Sheet - 3-Chloropyridine, 99%. Cole-Parmer. [Link]

- This compound - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

- This compound - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

- 3-Chloropyridine. PubChem. [Link]

- The Essential Role of 3-Chloropyridine in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

- 3-Chloropyridine. Wikipedia. [Link]

- Ciamician Dennsted Reaction Mechanism | Organic Chemistry. YouTube. [Link]

- Nucleophilic Substitution Reactions. drmurugesanchemistry. [Link]

- Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimin

- Pyridine, 3-chloro-. NIST WebBook. [Link]

- Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry (RSC Publishing). [Link]

- Electrophilic substitution on pyridine. Química Organica.org. [Link]

- Electrophilic arom

- Pyridine Lecture Notes. Dr.

- Nucleophilic substitution reactions in pyridine. Química Organica.org. [Link]

- Recent trends in the chemistry of pyridine N-oxides. Arkivoc. [Link]

- Boekelheide reaction. Wikipedia. [Link]

- Reactions of Pyridine-N-Oxide. YouTube. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound|lookchem [lookchem.com]

- 3. chembk.com [chembk.com]

- 4. scbt.com [scbt.com]

- 5. 3-chloropyridine-N-oxide [jubilantingrevia.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 3-CHLOROPYRIDINE N-OXIDE 1851-22-5, Information for 3-CHLOROPYRIDINE N-OXIDE 1851-22-5, Suppliers of Other Regions 3-CHLOROPYRIDINE N-OXIDE 1851-22-5 [chemnet.com]

- 9. chempanda.com [chempanda.com]

- 10. bhu.ac.in [bhu.ac.in]

- 11. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 12. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 15. chemtube3d.com [chemtube3d.com]

- 16. jubilantingrevia.com [jubilantingrevia.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-Chloropyridine 1-oxide: Synthesis, Reactivity, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Chloropyridine 1-oxide

This compound (CAS No. 1851-22-5) is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis.[1] Its unique electronic architecture, arising from the interplay between the electron-withdrawing chlorine atom and the electron-donating N-oxide moiety, imparts a nuanced reactivity profile that is highly valuable for the construction of complex molecular scaffolds.[2][3] This guide provides a senior application scientist's perspective on the synthesis, core reactivity principles, and practical applications of this versatile intermediate, with a focus on its role in the development of targeted therapeutics.

The pyridine N-oxide functional group is a key pharmacophore and synthetic intermediate in numerous drug development programs.[4] It can serve as a bioisosteric replacement for other functional groups, enhance solubility, and modulate electronic properties to fine-tune drug-receptor interactions.[5] The presence of a chlorine atom at the 3-position further expands its synthetic utility, providing a handle for a variety of cross-coupling and nucleophilic substitution reactions essential for building the core structures of many active pharmaceutical ingredients (APIs).[6]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for experimental design, safety assessment, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 1851-22-5 | [7] |

| Molecular Formula | C₅H₄ClNO | [7] |

| Molecular Weight | 129.54 g/mol | [7] |

| Appearance | White to yellow or orange powder/crystal | [8] |

| Melting Point | 56-60 °C | [8] |

| Boiling Point | ~310 °C at 760 mmHg (Predicted) | [7] |

| Solubility | Soluble in methanol and other organic solvents | [7] |

| InChI Key | NEXUNCTUUDERGR-UHFFFAOYSA-N | [8] |

Spectroscopic data is critical for reaction monitoring and final product confirmation. Representative data can be found in public databases and vendor documentation.[8]

Synthesis of this compound: A Comparative Analysis and Protocol

The most common and efficient method for preparing this compound is the direct oxidation of its parent heterocycle, 3-chloropyridine. The choice of oxidizing agent is a critical parameter that influences yield, purity, and process safety.

Causality Behind Oxidant Selection: m-CPBA vs. Hydrogen Peroxide

Two primary oxidizing systems are typically employed for pyridine N-oxidation: meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in acetic acid (H₂O₂/AcOH).[2]

-

Hydrogen Peroxide/Acetic Acid (H₂O₂/AcOH): This system generates peracetic acid in situ. It is inexpensive and atom-economical, with water being the primary byproduct.[3] However, the reaction often requires elevated temperatures, and the work-up can be complicated by the need to remove acetic acid and handle residual peroxide, which can pose safety risks on a larger scale.[9][10]

-

meta-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a highly effective and often more selective oxidizing agent for a wide range of substrates.[11] For 3-substituted pyridines, m-CPBA has been reported to provide the highest yields compared to other oxidants like H₂O₂/AcOH.[12] Although more expensive and possessing its own safety considerations (it is a potentially shock-sensitive solid), its reliability, high conversion rates at moderate temperatures, and simpler work-up (the byproduct, 3-chlorobenzoic acid, is typically easy to remove) often make it the preferred reagent in research and development settings.[3][13]

The decision to use m-CPBA is therefore grounded in achieving higher, more reliable yields and a more straightforward purification process, which are paramount in multi-step syntheses where maximizing material throughput is crucial.

Caption: Workflow for the synthesis of this compound.

Field-Proven Experimental Protocol: Synthesis via m-CPBA Oxidation

The following protocol is adapted from established procedures and provides a reliable method for the laboratory-scale synthesis of this compound.

Materials:

-

3-Chloropyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloropyridine (1.0 eq.) in dichloromethane (approx. 8-10 mL per gram of 3-chloropyridine). Cool the solution to 0-5 °C using an ice bath.

-

Addition of Oxidant: To the cooled, stirring solution, add m-CPBA (~77%, 2.0 eq.) portion-wise, ensuring the internal temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 16-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (3-chloropyridine) is fully consumed.

-

Work-up: Upon completion, add 10 mL of saturated aqueous NaHCO₃ solution to quench excess m-CPBA and neutralize the 3-chlorobenzoic acid byproduct. Stir vigorously for 15-20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting pale yellow solid or oil can be further purified by silica gel column chromatography or recrystallization to afford 3-chloropyridine-N-oxide with high purity (>95%).

This self-validating protocol includes an in-process check (TLC) and a quenching step to ensure both reaction completion and safety. The final purity can be readily assessed by standard analytical techniques like NMR and LC-MS.

Core Reactivity and Mechanistic Insights

The reactivity of this compound is dictated by the electronic influence of its two key functional groups.

-

The N-oxide Group: As a stable dipole, the N-oxide group is strongly activating. The oxygen atom donates electron density into the pyridine ring via resonance, particularly at the 2-, 4-, and 6-positions (ortho and para).[2][3] This increases the ring's nucleophilicity, making it more susceptible to electrophilic aromatic substitution compared to the parent pyridine.

-

The Chloro Group: The chlorine at the 3-position is an inductively electron-withdrawing group and a weak deactivator. It directs electrophilic attack away from its own position. Crucially, it serves as a potential leaving group for nucleophilic aromatic substitution (SₙAr), although its position at C3 is less activated for SₙAr than halogens at the C2 or C4 positions.[14]

Caption: Summary of electronic influences and reactivity.

This dual nature makes this compound a versatile intermediate. It can participate in electrophilic substitutions at the activated C4 or C6 positions or undergo nucleophilic displacement of the C3 chlorine, providing orthogonal synthetic handles for molecular elaboration.

Application in Pharmaceutical Synthesis: The Kinase Inhibitor Scaffold

A primary application of chloropyridine derivatives lies in the synthesis of kinase inhibitors, a cornerstone of modern oncology.[15] While specific syntheses may start from different isomers, the chemistry of this compound is highly representative of the key transformations used to build drugs like Sorafenib, a multi-kinase inhibitor approved for treating kidney and liver cancer.[6][16]

The core synthetic strategy often involves a nucleophilic aromatic substitution (SₙAr) where an oxygen or nitrogen nucleophile displaces the chlorine atom on the pyridine ring. This reaction is fundamental to creating the diaryl ether or diaryl amine linkages common in many kinase inhibitors.

Caption: General workflow for building a kinase inhibitor core.

In a typical sequence analogous to the synthesis of Sorafenib, a chloropyridine derivative is coupled with a substituted aminophenol in the presence of a base.[14] This key C-O bond-forming reaction establishes the diaryl ether core of the final molecule. Subsequent steps would then build out the rest of the pharmacophore. The N-oxide, if carried through the synthesis, can be retained in the final API or deoxygenated at a later stage if desired.

Safety and Handling

This compound is a chemical intermediate that requires careful handling.

-

General Hazards: While not acutely toxic under normal conditions, appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn.[17] Operations should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[17]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, such as a refrigerator, away from incompatible materials.[7]

-

First Aid: In case of skin contact, wash immediately with plenty of water.[8] If inhaled or ingested, seek prompt medical attention.[17]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined synthesis, predictable reactivity, and proven utility in constructing complex, biologically active molecules make it an indispensable component in the drug discovery pipeline. By understanding the causal relationships between its structure, the choice of synthetic methodology, and its reactivity, researchers can effectively leverage this building block to accelerate the development of next-generation therapeutics.

References

- Youssif, S. Recent trends in the chemistry of pyridine N-oxides. ARKIVOC2001, (i), 242-268. [Link]

- ChemBK. 3-CHLOROPYRIDINE N-OXIDE. ChemBK.com. [Link]

- ChemTube3D. Pyridine N-Oxide-structure. ChemTube3D.com. [Link]

- MDPI.

- ResearchGate. Synthesis of sorafenib. Reagents and conditions.

- Organic Syntheses. pyridine-n-oxide. Organic Syntheses. [Link]

- ResearchGate. m-CPBA-NH3(g) system: A safe and scalable alternative for manufacture of (substituted)pyridine and quinoline N-oxides.

- Periodica Polytechnica. Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica Chemical Engineering. [Link]

- ChemBK. 3-CHLOROPYRIDINE N-OXIDE - Introduction. ChemBK.com. [Link]

- Organic Chemistry Portal. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic-Chemistry.org. [Link]

- ACS Publications. Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. [Link]

- Google Patents. Synthetic method for preparing pyridine N-oxide.

- NIH National Center for Biotechnology Information. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PubMed Central. [Link]

- NIH National Center for Biotechnology Information. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PubMed Central. [Link]

- MDPI. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. MDPI.com. [Link]

Sources

- 1. 3-chloropyridine-N-oxide [jubilantingrevia.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. pp.bme.hu [pp.bme.hu]

- 4. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chembk.com [chembk.com]

- 8. 3-Chloropyridine N-Oxide | 1851-22-5 | TCI EUROPE N.V. [tcichemicals.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN102249995A - Synthetic method for preparing pyridine N-oxide - Google Patents [patents.google.com]

- 11. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 12. arkat-usa.org [arkat-usa.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. thieme-connect.de [thieme-connect.de]

- 17. pubs.rsc.org [pubs.rsc.org]

synthesis of 3-Chloropyridine 1-oxide from 3-chloropyridine

An In-Depth Technical Guide to the Synthesis of 3-Chloropyridine 1-oxide from 3-Chloropyridine

Abstract

This guide provides a comprehensive technical overview for the synthesis of this compound, a crucial intermediate in pharmaceutical and agrochemical research. We will delve into the prevalent oxidative methodologies, focusing on the N-oxidation of 3-chloropyridine. This document offers detailed experimental protocols, discusses the underlying reaction mechanisms, and presents a comparative analysis of common oxidizing agents. The content is structured to provide researchers, scientists, and drug development professionals with a robust and practical understanding of this key chemical transformation.

Introduction: The Significance of this compound

This compound serves as a versatile building block in organic synthesis. Its unique electronic properties, stemming from the electron-withdrawing nature of both the chlorine atom and the N-oxide functional group, make it a valuable precursor for the introduction of various functionalities onto the pyridine ring. This intermediate is particularly significant in the development of novel therapeutic agents and agrochemicals, where the pyridine scaffold is a common motif. The N-oxide group can be readily displaced by a variety of nucleophiles, or it can direct further electrophilic substitution on the pyridine ring, highlighting its strategic importance in synthetic chemistry.

Reaction Mechanism and Key Considerations

The is a classic example of an N-oxidation reaction. This process involves the transfer of an oxygen atom from a peroxy acid to the nitrogen atom of the pyridine ring.

The generally accepted mechanism proceeds as follows:

-

Protonation of the Peroxy Acid: In an acidic medium, the peroxy acid is protonated, which increases its electrophilicity.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-chloropyridine acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid.

-

Proton Transfer and Cleavage: A concerted proton transfer and cleavage of the O-O bond of the peroxy acid occurs, leading to the formation of this compound and the corresponding carboxylic acid as a byproduct.

Solubility of 3-Chloropyridine 1-oxide in Organic Solvents: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloropyridine 1-oxide is a pivotal heterocyclic intermediate, extensively utilized in organic synthesis and as a foundational scaffold in the development of novel pharmaceutical agents and agrochemicals.[1][2] Its reactivity and utility are profoundly influenced by its solubility characteristics, which govern reaction kinetics, purification efficiency, and formulation viability. This guide provides a detailed exploration of the solubility of this compound in various organic solvents, grounded in its fundamental physicochemical properties. We present qualitative solubility data, a robust theoretical framework for understanding these observations, and a detailed, field-proven protocol for empirical solubility determination. This document is designed to empower researchers, chemists, and formulation scientists with the critical knowledge required to effectively employ this versatile compound in their work.

The Molecular Basis of Solubility: Physicochemical Properties

The solubility of a compound is not an arbitrary characteristic; it is a direct consequence of its molecular structure. The behavior of this compound in different solvents is dictated by the interplay of its three key structural features: the aromatic pyridine ring, the highly polar N-oxide group, and the electronegative chloro-substituent.

-

Pyridine N-oxide Group: This is the dominant functional group influencing polarity. The N-O bond is a strong dipole, with a partial negative charge on the oxygen and a partial positive charge on the nitrogen. This makes the oxygen atom a potent hydrogen bond acceptor.[3][4] Consequently, this compound is predisposed to dissolve in polar solvents, particularly those capable of hydrogen bonding (polar protic solvents).

-

Pyridine Ring: The aromatic ring itself contributes to the molecule's ability to engage in π-π stacking and van der Waals interactions. While less significant than the N-oxide's polarity, these interactions can facilitate solubility in solvents with aromatic character.

-

Chloro Substituent: The chlorine atom at the 3-position is electron-withdrawing, influencing the electron distribution of the pyridine ring. It adds to the overall molecular weight and size and contributes moderately to the molecule's polarity.

The combination of a highly polar N-oxide head and a less polar chloropyridine body results in a molecule with balanced polarity, enabling its solubility across a range of solvent types. This relationship is visualized in the diagram below.

Caption: Interplay of molecular features and solvent types.

Qualitative Solubility Data

Compiling precise quantitative solubility data ( g/100 mL) often requires access to specialized chemical literature. However, based on available safety data sheets and chemical supplier information, a reliable qualitative profile can be established. This data is crucial for initial solvent screening in both synthesis and purification workflows.

| Solvent Class | Solvent | Solubility | Source(s) |

| Polar Protic | Methanol | Soluble | [5][6] |

| Ethanol | Soluble | [1] | |

| Water | Slightly Soluble | [1] | |

| Polar Aprotic | Ether (Diethyl ether) | Soluble | [1] |

| Non-Polar | Data Not Available | Presumed Low |

Field Insights: The term "soluble" in this context generally implies that the compound dissolves to a sufficient extent for use in common synthetic reactions (typically >50 mg/mL). The "slight" solubility in water is consistent with the presence of the polar N-oxide group, which is countered by the organic chloropyridine backbone. While data for non-polar solvents like hexane or toluene is not explicitly available, the strong polarity of the N-oxide group suggests that solubility would be significantly limited, a critical factor when considering solvents for precipitation or recrystallization.

Experimental Protocol: Gravimetric Solubility Determination

To move beyond qualitative estimates, an empirical determination of solubility is essential. The following protocol describes a robust gravimetric method for quantifying the solubility of this compound in a given organic solvent at a specific temperature. This method is a self-validating system, as the establishment of a saturated solution with visible excess solid ensures the measurement reflects the true solubility limit.

Objective: To determine the solubility of this compound in a selected organic solvent at ambient temperature (e.g., 25 °C).

Materials:

-

This compound (solid, >98% purity)

-

Solvent of interest (analytical grade)

-

Scintillation vials or small flasks with screw caps (e.g., 20 mL)

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or stirrer hotplate

-

Syringes (e.g., 1 mL, 5 mL) and syringe filters (0.22 or 0.45 µm, solvent-compatible)

-

Pre-weighed glass vials for evaporation

-

Analytical balance (readable to 0.1 mg)

-

Drying oven or vacuum desiccator

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial. "Excess" is key; ensure a significant amount of undissolved solid remains at the bottom of the vial after equilibration. A starting point is ~500 mg in 5 mL of solvent.

-

Add the chosen organic solvent (e.g., 5.0 mL).

-

Add a magnetic stir bar, cap the vial tightly to prevent solvent evaporation, and place it in a thermostatically controlled environment (e.g., 25 °C water bath).

-

Stir the suspension vigorously for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended to ensure the solution is fully saturated.[7]

-

-

Sample Collection and Filtration:

-

After the equilibration period, stop the stirring and allow the excess solid to settle for at least 30 minutes.

-

Carefully draw a known volume of the clear supernatant (e.g., 1.00 mL) into a syringe, avoiding any solid particles.

-

Attach a syringe filter to the syringe. This step is critical to remove any suspended microcrystals, which would otherwise inflate the measured solubility.

-

Dispense the filtered solution directly into a pre-weighed, labeled glass vial. Record the exact volume transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtered solution in a drying oven at a moderate temperature (e.g., 50-60 °C) or under vacuum until the solvent has completely evaporated. Ensure the temperature is well below the compound's melting point (57-58 °C) to prevent degradation.[5]

-

Once a constant weight is achieved, re-weigh the vial containing the dry solid residue.

-

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial vial weight from the final weight.

-

Determine the solubility using the formula:

-

Solubility (mg/mL) = Mass of residue (mg) / Volume of aliquot (mL)

-

-

Causality and Trustworthiness: This protocol is designed for accuracy. Using a visible excess of solid ensures saturation. The extended equilibration time accounts for dissolution kinetics. Critically, the use of a syringe filter provides a trustworthy separation of the dissolved solute from undissolved solid, preventing overestimation of solubility.[8][9]

Caption: Step-by-step gravimetric solubility determination workflow.

Conclusion: Practical Implications for the Scientist

A thorough understanding of the solubility of this compound is not merely academic; it is a prerequisite for its successful application. The high polarity imparted by the N-oxide functional group renders it readily soluble in polar solvents like methanol and ethanol, making them excellent choices for reaction media.[1][5] Its limited solubility in water suggests that aqueous workups can be used to precipitate the compound or that mixed-solvent systems may be required for certain applications. For purification by recrystallization, an ideal solvent would be one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. This guide provides the theoretical foundation and a practical experimental framework for researchers to make informed, rational decisions regarding solvent selection, ultimately leading to more efficient, reproducible, and successful scientific outcomes.

References

- 3-CHLOROPYRIDINE N-OXIDE - ChemBK.

- This compound - LookChem.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS - Higher Education Department, Government of Odisha.

- Experiment: Solubility of Organic & Inorganic Compounds - University of Massachusetts.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube.

- Chemical Properties of 3-chloro-pyridine-1-oxide (CAS 1851-22-5) - Cheméo.

- Solubility of Organic Compounds - University of Calgary.

- Experiment 727: Organic Compound Functional Groups - Chemistry LibreTexts.

- 3-Chloropyridine - PubChem.

- Pyridine N-Oxide - ResearchGate.

- Recent Trends in the Chemistry of Pyridine N-Oxides - ResearchGate.

- The Essential Role of 3-Chloropyridine in Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.

- Pyridine-N-oxide - Wikipedia.

- Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines - PubMed.

- Process for the reduction of pyridine n-oxides - Google Patents.

- 3-Chloropyridine - Wikipedia.

- Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides - ACS Publications.

Sources

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 5. lookchem.com [lookchem.com]

- 6. 3-Chloropyridine N-Oxide | 1851-22-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. m.youtube.com [m.youtube.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Chloropyridine 1-oxide

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Chloropyridine 1-oxide, a key heterocyclic compound in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document elucidates the theoretical principles governing the spectrum, offers a detailed spectral interpretation, and provides a field-proven experimental protocol for acquiring high-quality data.

Introduction: The Electronic Landscape of a Substituted Pyridine N-oxide

The ¹H NMR spectrum of an aromatic heterocycle like this compound is a direct reflection of its unique electronic environment. Two key structural features dictate the chemical shifts and coupling patterns of the ring protons: the N-oxide functional group and the chlorine substituent at the 3-position.

-

The N-oxide Group: The N-oxide moiety is a powerful electron-donating group through resonance, while also exhibiting an inductive electron-withdrawing effect. This duality significantly influences the electron density at different positions of the pyridine ring. Generally, the N-oxide group increases the shielding of the protons, particularly at the ortho (C2 and C6) and para (C4) positions, compared to the parent pyridine.[1][2]

-

The Chlorine Substituent: As an electronegative halogen, chlorine exerts a strong electron-withdrawing inductive effect, deshielding nearby protons. Its placement at the 3-position will most significantly impact the protons at C2 and C4.

The interplay of these electronic effects results in a distinctive and interpretable ¹H NMR spectrum that provides invaluable structural information.

Analysis and Interpretation of the ¹H NMR Spectrum

Based on the electronic effects discussed, the following assignments can be predicted:

-

H-2: This proton is ortho to the N-oxide and adjacent to the electron-withdrawing chlorine atom. The proximity to the chlorine atom will cause a significant downfield shift.

-

H-6: This proton is also ortho to the N-oxide group but is meta to the chlorine atom. It will be shifted downfield due to the N-oxide but to a lesser extent than H-2.

-

H-4: This proton is para to the N-oxide and ortho to the chlorine atom. The electron-donating resonance effect of the N-oxide will be counteracted by the inductive withdrawal of the chlorine, leading to an intermediate chemical shift.

-

H-5: This proton is meta to both the N-oxide and the chlorine atom. It is expected to be the most upfield of the four aromatic protons.

The expected spin-spin coupling patterns will follow the standard ortho, meta, and para coupling constants observed in pyridine rings.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | ~8.40 | d | J(H2-H4) ≈ 2.0 Hz |

| H-6 | ~8.20 | d | J(H5-H6) ≈ 6.5 Hz |

| H-4 | ~7.45 | dd | J(H4-H5) ≈ 8.0 Hz, J(H2-H4) ≈ 2.0 Hz |

| H-5 | ~7.25 | t | J(H4-H5) ≈ 8.0 Hz, J(H5-H6) ≈ 6.5 Hz |

Note: These are predicted values based on analogous compounds and are subject to minor variations depending on the solvent and experimental conditions.

Spin-Spin Coupling Pathway Diagram

The following diagram illustrates the expected coupling relationships between the protons in this compound.

Caption: Workflow for ¹H NMR analysis of this compound.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information, governed by the predictable electronic effects of the N-oxide and chlorine substituents. By understanding these principles and employing a robust experimental protocol, researchers can confidently acquire and interpret the spectrum to verify the structure and purity of this important synthetic intermediate. This guide provides the foundational knowledge and practical steps necessary to achieve this with scientific rigor.

References

- Gajeles, G., et al. (2020). N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry.

- Beck, E. J., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-5.

- Bio-protocol. (n.d.). Sample preparation and 1H-NMR experiment.

- Puszko, A., et al. (2013). A multinuclear 1H, 13C, and 15N magnetic resonance study of ten 4-nitropyridine N-oxides. Structural Chemistry, 24, 333–337.

- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.

- Puszko, A., et al. (2013). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Structural Chemistry, 24, 333-337.

- ResearchGate. (n.d.). Chemical structures of pyridine N-oxide guests 5–15 showing the ¹H NMR proton labelling scheme.

- Western University. (n.d.). NMR Sample Preparation.

- ChemicalBook. (n.d.). Pyridine-N-oxide(694-59-7) 1H NMR spectrum.

- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.

- ChemicalBook. (n.d.). 3-Chloropyridine(626-60-8) 1H NMR spectrum.

- ACS Publications. (n.d.). Carbon-13 nuclear magnetic resonance study of pyridine N-oxide. The Journal of Organic Chemistry.

- ResearchGate. (n.d.). 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a.

- Benchchem. (n.d.). Interpreting Complex NMR Spectra of Substituted Pyridines. Technical Support Center.

- ACS Publications. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry.

- LookChem. (n.d.). This compound.

- PubChem. (n.d.). Pyridine N-Oxide.

- Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.

- ChemBK. (2024). 3-CHLOROPYRIDINE N-OXIDE.

- ResearchGate. (n.d.). Complexes of pyridine and quinoline N-oxides with boron trifluoride: The 1H NMR study.

- ChemicalBook. (n.d.). 4-Chloropyridine N-oxide(1121-76-2) 1H NMR spectrum.

- SpectraBase. (n.d.). Pyridine.

- Witanowski, M., et al. (1989). A NMR study of solute-solvent interactions as a function of the nitrogen shielding of pyridine N-oxide. Journal of Magnetic Resonance, 83, 351-367.

- Cheméo. (n.d.). Chemical Properties of 3-chloro-pyridine-1-oxide (CAS 1851-22-5).

- Wikipedia. (n.d.). 3-Chloropyridine.

- ResearchGate. (n.d.). 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3 and 5.

- TCI EUROPE N.V. (n.d.). 3-Chloropyridine N-Oxide.

- Manz, B., et al. (1998). 1H NMR Spectroscopy. In: NMR-Spektroskopie. Springer Spektrum, Berlin, Heidelberg.

Sources

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 3-Chloropyridine 1-oxide

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-Chloropyridine 1-oxide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the observed chemical shifts, the influence of chloro and N-oxide substituents, and practical considerations for spectral acquisition. By synthesizing data from analogous compounds and foundational NMR principles, this guide offers a robust framework for interpreting the 13C NMR spectrum of this important heterocyclic compound.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of significant interest in synthetic chemistry and pharmaceutical development. As a derivative of pyridine, the introduction of a chlorine atom and an N-oxide functional group dramatically alters the molecule's electronic properties and reactivity. These modifications are crucial for its utility as a building block in the synthesis of more complex molecules, including agrochemicals and active pharmaceutical ingredients.

Accurate structural elucidation is paramount, and 13C NMR spectroscopy stands as a primary tool for confirming the identity and purity of such compounds. The 13C chemical shift values are exquisitely sensitive to the local electronic environment of each carbon atom, providing a unique fingerprint of the molecular structure. Understanding the factors that influence these shifts is not merely an academic exercise but a practical necessity for the modern chemist. This guide will dissect the 13C NMR spectrum of this compound, providing the foundational knowledge to confidently assign and interpret its spectral data.

Foundational Principles: Understanding Substituent Effects in Pyridine Systems

The 13C NMR spectrum of a substituted pyridine is governed by the interplay of electronic effects from both the heteroatom and the attached substituents. To understand the spectrum of this compound, we must first consider the individual and combined effects of the nitrogen heteroatom, the N-oxide group, and the chlorine substituent.

The Influence of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a general deshielding of the ring carbons compared to benzene. This effect is most pronounced at the α-carbons (C2, C6) and the γ-carbon (C4).

The N-Oxide Group: A Major Perturbation

The formation of an N-oxide introduces a significant change in the electronic distribution of the pyridine ring. The N-O bond possesses considerable dipolar character (N⁺-O⁻), making the oxygen atom a strong π-donor through resonance. This leads to a substantial increase in electron density at the ortho (C2, C6) and para (C4) positions. Consequently, these carbons experience a pronounced upfield shift (to a lower ppm value) compared to the parent pyridine. Conversely, the meta positions (C3, C5) are relatively unaffected by this resonance donation and experience a slight downfield shift due to inductive effects and the overall change in the ring's electronic nature[1].

The 3-Chloro Substituent: Inductive and Minor Resonance Effects

The chlorine atom at the C3 position primarily exerts a strong electron-withdrawing inductive effect (-I), which deshields adjacent carbon atoms. Its resonance effect (+R) is weaker for halogens. Therefore, the ipso-carbon (C3) will be significantly deshielded (shifted downfield). The effect on other carbons will be less pronounced but generally follows predictable patterns of inductive attenuation.

The interplay of these effects in this compound results in a unique and predictable 13C NMR spectrum.

Analysis of 13C NMR Chemical Shifts

While direct, assigned experimental data for this compound is available in specialized literature, a deep understanding can be gained by a comparative analysis with related compounds. The primary reference for the experimental data is the work by S. A. Sojka, F. J. Dinan, and R. Kolarczyk in the Journal of Organic Chemistry (1979)[2]. The spectrum is typically recorded in deuterated chloroform (CDCl₃).

Comparative Data Analysis

To predict and assign the spectrum of this compound, we can examine the empirically determined chemical shifts of parent and analog compounds.

| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Solvent |

| Pyridine | 150.1 | 123.8 | 136.1 | 123.8 | 150.1 | CDCl₃ |

| 3-Chloropyridine[3] | 148.2 | 131.7 | 138.8 | 123.8 | 151.0 | - |

| Pyridine 1-oxide[4] | ~138.5 | ~125.5 | ~125.3 | ~125.5 | ~138.5 | CDCl₃ |

| 2-Chloropyridine 1-oxide[4] | 141.5 | 126.9 | 126.0 | 123.8 | 140.3 | CDCl₃/DMSO |

| 3-Bromopyridine 1-oxide[4] | 140.3 | 120.2 | 128.7 | 125.9 | 137.7 | CDCl₃ |

| This compound (Predicted) | ~139 | ~122 | ~127 | ~125 | ~137 | CDCl₃ |

Note: The values for Pyridine 1-oxide are approximate as sources show slight variations. The values for this compound are estimations based on substituent effects.

Peak Assignment Rationale for this compound

Based on the principles outlined and the comparative data, the following assignments for the 13C NMR spectrum of this compound can be proposed:

-

C2 & C6 (Ortho to N-oxide): These carbons will be significantly shielded by the N-oxide group. C2 will be slightly deshielded by the adjacent C3-Cl bond. C6, being further from the chlorine, will likely be the most upfield of the CH carbons. Therefore, we expect C6 to be around 137 ppm and C2 around 139 ppm.

-

C3 (Ipso to Chlorine): This carbon is directly attached to the electronegative chlorine atom and will be deshielded. However, the N-oxide's meta-directing downfield shift is less pronounced. Comparing with 3-bromopyridine 1-oxide (120.2 ppm), we can expect the C3 signal for the chloro-analogue to be slightly more downfield, estimated around 122 ppm.

-

C4 (Para to N-oxide): This carbon will experience strong shielding from the N-oxide group. It is meta to the chlorine, so the inductive effect will be minimal. We can expect this peak to be significantly upfield, likely around 127 ppm.

-

C5 (Meta to N-oxide): This carbon is meta to the N-oxide and ortho to the C3-Cl. It will experience a downfield shift from the N-oxide and a deshielding effect from the chlorine. This peak is expected to be in the region of 125 ppm.

The logical flow for these assignments is visualized in the diagram below.

Caption: Influence of Substituents on 13C NMR Shifts.

Experimental Protocol: Acquiring a 13C NMR Spectrum

To obtain a high-quality 13C NMR spectrum of this compound, adherence to a standardized protocol is essential. The following provides a detailed, self-validating methodology.

Sample Preparation

-

Mass Measurement: Accurately weigh approximately 15-25 mg of this compound. Causality: This mass ensures sufficient concentration for a good signal-to-noise ratio within a reasonable number of scans.

-

Solvent Selection: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03-0.05% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is a common, relatively non-polar solvent that provides a sharp lock signal. TMS serves as the internal standard, defining the 0 ppm reference point.

-

Dissolution: Transfer the weighed sample into a clean, dry 5 mm NMR tube. Add the deuterated solvent and cap the tube securely. Gently agitate or vortex the tube until the sample is fully dissolved. Visually inspect for any particulate matter.

Spectrometer Setup and Data Acquisition

This protocol assumes a standard 400-600 MHz NMR spectrometer.

-

Instrument Tuning: Insert the sample into the spectrometer. Tune and match the 13C probe to the sample.

-

Locking and Shimming: Lock onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity. A sharp, symmetrical lock signal is indicative of good shimming.

-

Acquisition Parameters:

-

Experiment: Standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker systems).

-

Pulse Angle: 30 degrees. Causality: A smaller flip angle allows for a shorter relaxation delay, increasing the number of scans possible in a given time without saturating quaternary carbons.

-

Spectral Width: 0 to 220 ppm. Causality: This range encompasses the vast majority of 13C signals in organic molecules.

-

Acquisition Time (AQ): ~1.0-1.5 seconds.

-

Relaxation Delay (D1): 2.0 seconds.

-

Number of Scans (NS): 128 to 1024 scans. Causality: The low natural abundance of 13C necessitates signal averaging. The number of scans will depend on the sample concentration and desired signal-to-noise ratio.

-

Data Processing

-

Fourier Transform: Apply an exponential multiplication (line broadening of 1.0-2.0 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier Transform.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to achieve pure absorption lineshapes. Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not present, the residual CDCl₃ triplet can be referenced to its central peak at 77.16 ppm.

-

Peak Picking: Identify and list all significant peaks, noting their chemical shift in ppm.

The workflow for this experimental procedure is outlined below.

Caption: Standard 13C NMR Experimental Workflow.

Conclusion

The 13C NMR spectrum of this compound is a direct reflection of its unique electronic structure. The powerful shielding effect of the N-oxide group at the ortho and para positions, combined with the deshielding inductive effect of the chlorine atom at the meta position, results in a well-resolved and interpretable spectrum. By understanding these fundamental principles and leveraging comparative data from analogous structures, researchers can confidently assign the carbon signals, verifying the successful synthesis and purity of this valuable chemical intermediate. The protocols and analyses presented in this guide provide a comprehensive resource for professionals engaged in the synthesis and characterization of substituted pyridine N-oxides.

References

- Gajeles, G., et al. (2020). Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry.

- Cushley, R. J., Naugler, D., & Ortiz, C. (1975). 13C Fourier Transform Nuclear Magnetic Resonance. XI. Pyridine N-Oxide Derivatives. Canadian Journal of Chemistry, 53(22), 3419-3424. [Link]

- Sojka, S. A., Dinan, F. J., & Kolarczyk, R. (1979). Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides. The Journal of Organic Chemistry, 44(2), 307-309. Referenced via SpectraBase: https://spectrabase.com/spectrum/7iexYJkD2hk

- SpectraBase. (2025). This compound. John Wiley & Sons, Inc. [Link]

- National Center for Biotechnology Information. (n.d.). 3-Chloropyridine.

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Chloropyridine 1-oxide

This guide provides a comprehensive analysis of the infrared (IR) spectroscopic signature of 3-Chloropyridine 1-oxide (C₅H₄ClNO), a key intermediate in organic synthesis and drug development.[1][2] Designed for researchers and analytical scientists, this document moves beyond a simple spectral interpretation to explain the underlying principles and provide a robust, field-proven protocol for obtaining high-quality, reproducible data.

Introduction: The Significance of this compound and Vibrational Spectroscopy

This compound is a heterocyclic N-oxide derivative of pyridine. The introduction of the N-oxide functional group and the chlorine substituent significantly alters the electronic and structural properties of the parent pyridine ring, making it a versatile building block.[2] The N-oxide group, in particular, modifies the reactivity of the pyridine ring, influencing its role in pharmaceutical and agrochemical synthesis.

Infrared (IR) spectroscopy is an indispensable, non-destructive technique for the structural elucidation and quality control of such molecules. By probing the vibrational modes of a molecule's constituent bonds, IR spectroscopy provides a unique "fingerprint." For this compound, this technique is critical for:

-

Confirming Synthesis: Verifying the successful oxidation of the pyridine nitrogen and the integrity of the chloro-substitution.

-

Assessing Purity: Detecting starting materials or by-products.

-

Studying Intermolecular Interactions: Investigating hydrogen bonding or complex formation via shifts in characteristic vibrational frequencies.[3][4]

This guide offers an expert-driven approach to understanding and applying IR spectroscopy to this specific compound.

Caption: Molecular structure of this compound.

Theoretical Framework: Key Vibrational Modes

The IR spectrum of this compound is a composite of vibrations originating from the N-O bond, the substituted pyridine ring, and the C-Cl bond. Understanding these modes is fundamental to accurate spectral interpretation.

-

The N-O Stretching Vibration (νN-O): This is arguably the most characteristic vibration for pyridine N-oxides. The N-O bond possesses significant double-bond character due to resonance, resulting in a strong absorption. In unsubstituted pyridine N-oxide, this band appears robustly around 1250-1300 cm⁻¹.[5] The position is highly sensitive to the electronic effects of ring substituents. Electron-withdrawing groups, such as the chlorine atom in the 3-position, are known to enhance the N-O bond order, potentially causing a shift to a higher frequency (wavenumber).[3]

-

Pyridine Ring Vibrations: The aromatic ring gives rise to several complex vibrations.

-

C=C and C=N Stretching (νC=C, νC=N): These typically appear in the 1400-1650 cm⁻¹ region.[6] The N-oxide functionalization and chloro-substitution disrupt the ring's symmetry, leading to multiple, sharp bands.

-

C-H In-Plane Bending (δC-H): Found in the 1000-1300 cm⁻¹ range.

-

Ring Breathing Modes: These are collective vibrations of the entire ring skeleton and are often observed near 1000 cm⁻¹.

-

C-H Out-of-Plane Bending (γC-H): These vibrations occur in the 700-900 cm⁻¹ region and are highly characteristic of the substitution pattern on the aromatic ring.

-

-

The N-O Bending Vibration (δN-O): A characteristic band for N-oxides is often observed in the 840-870 cm⁻¹ range, which can be attributed to the N-O bending mode.[4][5]

-

The C-Cl Stretching Vibration (νC-Cl): The vibration of the carbon-chlorine bond typically appears as a strong band in the 600-800 cm⁻¹ region of the infrared spectrum. Its exact position can provide further confirmation of the compound's structure.

In-Depth Spectral Analysis

Based on established data for pyridine N-oxides and related halogenated pyridines, we can assign the expected IR absorption bands for this compound.[3][5][7]

| Vibrational Mode | **Expected Frequency (cm⁻¹) ** | Intensity | Causality and Scientific Insights |

| Aromatic C-H Stretch (νC-H) | 3000 - 3150 | Medium-Weak | These vibrations are characteristic of hydrogens attached to an sp² hybridized carbon in an aromatic system. |

| Ring C=C, C=N Stretch (νC=C/N) | 1450 - 1650 | Strong, Multiple Bands | The presence of the N-oxide and chlorine atom breaks the ring symmetry, resolving degenerate vibrations into distinct, sharp peaks. |

| N-O Stretch (νN-O) | 1250 - 1310 | Very Strong | This is the primary diagnostic peak. Its high intensity is due to the large change in dipole moment during the vibration. The electron-withdrawing nature of chlorine at the meta-position slightly increases the frequency compared to unsubstituted pyridine N-oxide.[3] |

| C-H In-Plane Bending (δC-H) | 1000 - 1250 | Medium-Strong | These bending modes are coupled with ring vibrations and provide structural information within the fingerprint region. |

| N-O Bending (δN-O) | 840 - 875 | Medium-Strong | A secondary characteristic band for the N-oxide group, confirming its presence.[4][5] |

| C-H Out-of-Plane Bending (γC-H) | 700 - 900 | Strong | The specific pattern of these bands is highly diagnostic of the substitution pattern on the pyridine ring. |

| C-Cl Stretch (νC-Cl) | 600 - 800 | Strong | A strong, clear signal confirming the presence and position of the chlorine substituent on the aromatic ring. |

A Self-Validating Protocol for FTIR Analysis

To ensure data integrity and reproducibility, the following experimental workflow is recommended. This protocol is designed as a self-validating system, where each step includes a check to guarantee the quality of the final spectrum.

Caption: Self-validating workflow for IR analysis.

Step-by-Step Methodology:

-

Instrumentation & Environment:

-

Use a Fourier Transform Infrared (FTIR) spectrometer with a deuterated triglycine sulfate (DTGS) detector, covering a range of 4000-400 cm⁻¹.

-

Ensure the sample chamber is purged with dry air or nitrogen to minimize interference from atmospheric water (bands around 1600-1800 cm⁻¹ and 3500-3900 cm⁻¹) and CO₂ (sharp bands around 2350 cm⁻¹).

-

-

Sample Preparation (KBr Pellet Method):

-

Rationale: The KBr pellet method is chosen for solid samples to obtain high-resolution spectra free from solvent interference. This compound is a solid at room temperature (Melting Point: 57-58 °C).[1]

-

Protocol: i. Gently grind ~100 mg of spectroscopic grade Potassium Bromide (KBr) in an agate mortar and pestle. Heat in an oven at 110°C for 2-4 hours and store in a desiccator to ensure it is anhydrous. ii. Weigh approximately 1-2 mg of this compound and add it to 100-200 mg of the dried KBr in the mortar. iii. Mix gently first, then grind thoroughly until the mixture is a fine, homogenous powder. The quality of the grind is critical to minimize scattering effects. iv. Transfer the powder to a pellet-pressing die and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Validation Check: The pellet should be visually clear and free of cloudiness or cracks. A poor-quality pellet will cause a sloping baseline and poor signal-to-noise. If unsatisfactory, re-grind and re-press.

-

-

Data Acquisition:

-

Protocol: i. Place the empty pellet holder (or nothing) in the sample beam path. Collect a background spectrum (typically 32-64 scans at a resolution of 4 cm⁻¹). This is crucial as it measures the instrument and atmospheric response, which will be subtracted from the sample spectrum. ii. Place the KBr pellet containing the sample into the holder and place it in the beam path. iii. Collect the sample spectrum using the same acquisition parameters (scans, resolution) as the background. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum.

-

Validation Check: The strongest absorbance peaks should ideally fall between 0.2 and 0.8 absorbance units. If the signal is saturated (>1.5 A), remake the pellet with a lower concentration of the sample.

-

-

Data Processing and Interpretation:

-

Apply a baseline correction if necessary to ensure all peaks originate from zero absorbance.

-

Use the peak-picking function in the software to identify the precise wavenumbers of the absorption maxima.

-

Assign the observed peaks to their corresponding vibrational modes using the data provided in Table 1 and authoritative references.

-

Conclusion

The infrared spectrum of this compound is rich with structural information. The very strong N-O stretching vibration, coupled with the characteristic ring modes and the C-Cl stretch, provides an unambiguous fingerprint for identification and quality assessment. By following a structured, self-validating analytical protocol, researchers can acquire high-quality, reliable data essential for advancing research and development in the chemical and pharmaceutical sciences.

References

- Ito, M., & Hata, N. (1955). Infrared and Raman Spectra of Pyridine N-Oxide. Bulletin of the Chemical Society of Japan, 28(5), 353-355.

- Ramiah, K. V., & Sreenivasulu, M. (1959). Studies in heterocyclic N-oxides. Proceedings of the Indian Academy of Sciences - Section A, 50(4), 213-219.

- LookChem. (n.d.). This compound.

- PubChem. (n.d.). 3-Chloropyridine. National Center for Biotechnology Information.

- NIST. (n.d.). Pyridine, 3-chloro-. NIST Chemistry WebBook.

- Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.

- Majumdar, S. B., & Sanyal, S. B. (1962). PYRIDINE N-OXIDE COMPLEXES OF ZIRCONYL, THORIUM, AND URANYL PERCHLORATES. Canadian Journal of Chemistry, 40(10), 1899-1904.

- Wiley-VCH GmbH. (n.d.). This compound. SpectraBase.

- Katritzky, A. R., & Hands, A. R. (1958). Pyrimidine N-Oxides and Their Infrared Absorption Characteristics. Journal of the American Chemical Society, 80(22), 5911-5913.

- Long, D. A., Murfin, F. S., Hales, J. L., & Kynaston, W. (1963). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Transactions of the Faraday Society, 59, 12-26.

- NIST. (n.d.). Pyridine, 1-oxide. NIST Chemistry WebBook.

Sources

Mass spectrometry fragmentation of 3-Chloropyridine 1-oxide

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Chloropyridine 1-oxide

Introduction

This compound is a heterocyclic aromatic N-oxide compound of significant interest in synthetic organic chemistry and drug development. It serves as a versatile intermediate for the synthesis of substituted pyridines, which are core structures in numerous pharmaceutical agents. Understanding the molecular characteristics of this compound is paramount for quality control, reaction monitoring, and metabolite identification. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing detailed information on the molecule's mass, elemental composition, and structural features through controlled fragmentation.

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound. We will delve into its characteristic fragmentation pathways under various ionization conditions, offering a framework for researchers to interpret mass spectra accurately. The principles discussed herein are grounded in established fragmentation mechanisms of aromatic N-oxides and halogenated compounds.

The Molecular Ion: Isotopic Signature of Chlorine

The molecular formula for this compound is C₅H₄ClNO.[1][2][3] The nominal molecular weight is 129.5 g/mol . In a mass spectrum, the molecular ion (M⁺˙) peak is the starting point for any fragmentation analysis. A critical feature of any chlorine-containing compound is its distinct isotopic pattern. Chlorine naturally exists as two stable isotopes: ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance).

Consequently, the mass spectrum of this compound will not show a single molecular ion peak but rather a characteristic doublet:

-

M⁺˙ peak: at m/z 129 (corresponding to the molecule with ³⁵Cl).

-

[M+2]⁺˙ peak: at m/z 131 (corresponding to the molecule with ³⁷Cl).

The intensity ratio of these two peaks will be approximately 3:1, a definitive signature for the presence of a single chlorine atom in the ion. This isotopic pattern will propagate through all chlorine-containing fragments, aiding in their identification.

Core Fragmentation Pathways

The fragmentation of this compound is dictated by the interplay between the N-oxide functionality, the aromatic pyridine ring, and the chloro-substituent. The primary fragmentation events observed, particularly under Electron Ionization (EI), involve the loss of small, stable neutral species.

Pathway A: Deoxygenation - The Characteristic N-O Bond Cleavage

The most prominent fragmentation pathway for aromatic N-oxides is the cleavage of the N-O bond, resulting in the loss of an oxygen atom.[4][5] This "deoxygenation" is often a diagnostic marker for the N-oxide group.[6]

-

[M - O]⁺˙ or [M - 16]⁺˙: This fragmentation involves the ejection of a neutral oxygen atom (16 Da) from the molecular ion to produce the radical cation of 3-chloropyridine. This fragment is typically very intense and serves as a key identifier. For this compound, this results in fragment ions at m/z 113 (for ³⁵Cl) and m/z 115 (for ³⁷Cl).

This process can be thermally induced in electrospray (ESI) and atmospheric pressure chemical ionization (APCI) sources, even without collision-induced dissociation (CID), by increasing the temperature of the ion transfer capillary.[6]

Pathway B: Loss of the Chloro Substituent

Cleavage of the C-Cl bond is another fundamental fragmentation route for halogenated aromatic compounds.

-

[M - Cl]⁺: The molecular ion can lose a chlorine radical (35 or 37 Da) to form the pyridine-1-oxide cation. This results in a fragment ion at m/z 94 . Since the chlorine atom is lost, this peak will not have an accompanying isotopic peak.

Pathway C: Ring Fragmentation and Rearrangements

Subsequent fragmentation of the primary ions leads to smaller species. The [M-16]⁺˙ ion (3-chloropyridine radical cation) is particularly prone to further breakdown.

-

Loss of HCN: Aromatic nitrogen heterocycles commonly lose a molecule of hydrogen cyanide (27 Da). The ion at m/z 113/115 can lose HCN to yield fragments at m/z 86/88 .

-

Loss of CO: While less common directly from the molecular ion for this specific structure, the loss of carbon monoxide (28 Da) can occur from rearranged intermediate ions.[7]

-

Loss of an OH Radical: Some pyridine N-oxides have been observed to lose a hydroxyl radical ([M-17]), although this is often more significant for substituted N-oxides where hydrogen abstraction is more favorable.[4][7]

The logical flow of these primary fragmentation events is visualized in the diagram below.

Caption: Primary fragmentation pathways of this compound.

Summary of Key Fragment Ions

The table below summarizes the expected key ions in the mass spectrum of this compound.

| m/z (³⁵Cl / ³⁷Cl) | Proposed Formula | Neutral Loss | Pathway | Notes |

| 129 / 131 | [C₅H₄ClNO]⁺˙ | - | - | Molecular Ion (M⁺˙) |

| 113 / 115 | [C₅H₄ClN]⁺˙ | O (16 Da) | A | Deoxygenation; characteristic of N-oxides |

| 94 | [C₅H₄NO]⁺ | Cl• (35/37 Da) | B | Loss of chlorine radical |

| 86 / 88 | [C₄H₃Cl]⁺˙ | O + HCN | A -> C | Loss of HCN from the [M-16] fragment |

Experimental Protocol: Acquiring a Mass Spectrum

To ensure reproducible and high-quality data, a validated experimental approach is essential. The following protocol outlines the steps for analyzing this compound using both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

Sample Preparation

-

Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Working Solution (GC-MS): Dilute the stock solution with ethyl acetate to a final concentration of ~10-50 µg/mL.

-

Working Solution (LC-MS): Dilute the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of ~1-10 µg/mL.

Instrumentation and Parameters

A. GC-MS (EI) Analysis:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL (splitless or split 10:1).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-300.

B. LC-MS (ESI) Analysis:

-

Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

-

Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2 µL.

-